molecular formula C19H21NO3 B6380483 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261989-83-6

2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6380483
CAS No.: 1261989-83-6
M. Wt: 311.4 g/mol
InChI Key: APPDVOHKUZKNOH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a phenol group

Properties

IUPAC Name

[4-(3-hydroxy-4-methoxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-18-10-9-16(13-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDVOHKUZKNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685803
Record name (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-83-6
Record name (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The phenol and piperidine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

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